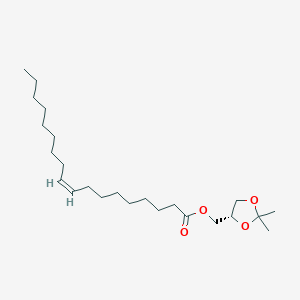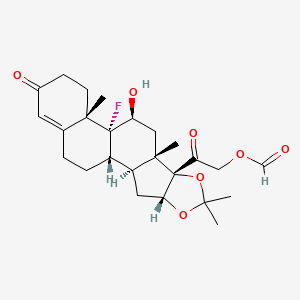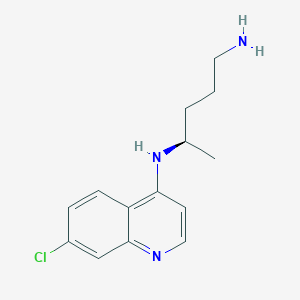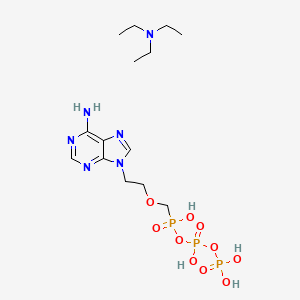![molecular formula C18H25ClN2O5S B13437740 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride, also known as Desethyltamsulosin Hydrochloride, is a chemical compound that is structurally related to Tamsulosin. Tamsulosin is commonly used as a medication to treat benign prostatic hyperplasia (BPH). Desethyltamsulosin Hydrochloride is a derivative that may have similar or distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desethyltamsulosin Hydrochloride typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.
Introduction of the hydroxyphenoxyethyl group: This step may involve etherification reactions.
Formation of the final product: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for Desethyltamsulosin Hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Desethyltamsulosin Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone, while reduction might produce an amine.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications similar to Tamsulosin, such as treating BPH.
Industry: As a chemical intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Desethyltamsulosin Hydrochloride would likely involve binding to alpha-1 adrenergic receptors, similar to Tamsulosin. This binding inhibits the receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow in patients with BPH.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamsulosin: The parent compound, used to treat BPH.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness
Desethyltamsulosin Hydrochloride may have unique pharmacokinetic or pharmacodynamic properties compared to its parent compound and other similar drugs. These differences could affect its efficacy, side effects, and overall therapeutic profile.
Propriétés
Formule moléculaire |
C18H25ClN2O5S |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23;/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23);1H/t13-;/m1./s1 |
Clé InChI |
LATCUAHVIHWTMG-BTQNPOSSSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


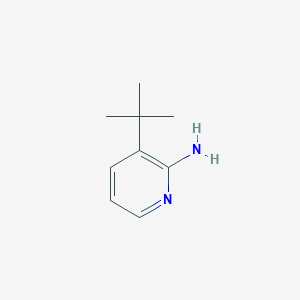
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)
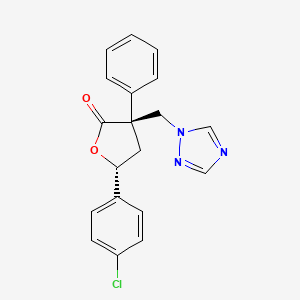

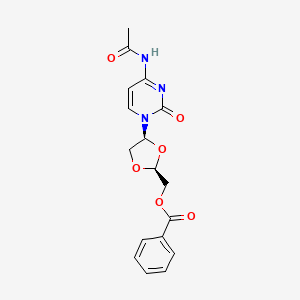
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
